molecular formula C9H12BrNO B3045574 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide CAS No. 110192-20-6

1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide

Cat. No.: B3045574
CAS No.: 110192-20-6
M. Wt: 230.1 g/mol
InChI Key: OJFVFRHNNKXXLA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide (CAS 110192-20-6) is a chemical building block of significant interest in medicinal chemistry and drug discovery. The compound features the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure found in a wide array of biologically active natural products and clinically used pharmaceuticals . The THIQ core is known for its diverse pharmacological profile, and derivatives are explored for their potential in therapeutic areas such as infectious diseases and oncology . For instance, recent research investigates novel tetrahydroisoquinoline derivatives as inhibitors of Mycobacterium tuberculosis ATP synthase, presenting a promising avenue for new anti-tuberculosis agents . This hydrobromide salt form of 8-hydroxy-1,2,3,4-tetrahydroisoquinoline offers enhanced stability and solubility for research applications, particularly in synthetic chemistry workflows. It serves as a versatile precursor for constructing more complex molecules via various synthetic methods, including the classic Pictet-Spengler condensation and Bischler-Napieralski cyclization, which are commonly employed to functionalize the THIQ core . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-8-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.BrH/c11-9-3-1-2-7-4-5-10-6-8(7)9;/h1-3,10-11H,4-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFVFRHNNKXXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545542
Record name 1,2,3,4-Tetrahydroisoquinolin-8-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110192-20-6
Record name 8-Hydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110192-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydroisoquinolin-8-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pictet-Spengler Cyclization

The tetrahydroisoquinoline core is constructed via a Pictet-Spengler reaction between β-arylethylamines and carbonyl compounds (e.g., formaldehyde) under acidic conditions. For example, condensation of 2-(3-hydroxyphenyl)ethylamine with formaldehyde in the presence of HBr yields the tetrahydroisoquinoline scaffold. This step typically employs conditions such as HCl/MeOH at reflux, though HBr may substitute HCl to directly form the hydrobromide salt.

Nitrogen Protection and Functionalization

The secondary amine is protected using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent undesired side reactions during subsequent steps. For instance, Boc protection is achieved using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with a catalytic base.

Amidation and Deprotection

The protected intermediate undergoes amidation with activated carboxylic acids (e.g., using coupling agents like WSC [1-ethyl-3-(3-dimethylaminopropyl)carbodiimide]) in dimethylformamide (DMF). Final deprotection with HBr in acetic acid yields the target hydrobromide salt. This method allows for structural diversification but requires meticulous control of reaction conditions to avoid epimerization or over-acidification.

Three-Step Synthesis via Acylation, Cyclization, and Reduction

A Chinese patent (CN101851200A) details a scalable three-step synthesis starting from β-phenylethylamine derivatives:

Acylation of β-Phenylethylamine

β-Phenylethylamine is acylated with benzoyl chloride in petroleum ether at 0–80°C, producing N-phenethylbenzamide in 99% yield. This exothermic reaction requires careful temperature control to prevent decomposition.

Cyclization with Polyphosphoric Acid

N-Phenethylbenzamide undergoes cyclization in polyphosphoric acid (PPA) at 130–150°C, forming 1-phenyl-3,4-dihydroisoquinoline via intramolecular electrophilic aromatic substitution. The reaction achieves 70% yield, with PPA acting as both solvent and Lewis acid catalyst.

Borohydride Reduction and Hydrobromide Formation

The dihydroisoquinoline intermediate is reduced with sodium borohydride (NaBH₄) in ethanol, followed by treatment with concentrated HCl to protonate the amine. Subsequent neutralization with HBr yields the hydrobromide salt in 85% yield. This method highlights the utility of NaBH₄ for selective reduction of imine bonds without affecting aromatic rings.

Comparative Analysis of Synthetic Methods

Table 1. Comparison of Preparation Methods

Method Steps Yield (%) Key Conditions Advantages Limitations
Direct HBr treatment 1 100 105°C, 5 h, HBr Simplicity, high yield Limited to pre-formed tetrahydroisoquinoline
Pictet-Spengler 3–4 60–80* Acidic cyclization, WSC coupling Structural versatility Multi-step, costly reagents
Acylation-Reduction 3 85 PPA cyclization, NaBH₄ reduction Scalability, high intermediate yields Requires harsh acid conditions
Thorpe-Ziegler 2–3 90* NaOEt, ethanol reflux Mild conditions, regioselectivity Not yet demonstrated for target

*Estimated based on analogous reactions.

Table 2. Physical Properties of this compound

Property Value Source
Molecular formula C₉H₁₂BrNO
Molecular weight 230.1017 g/mol
Melting point 119–125°C (decomposes)
Solubility Soluble in water, ethanol

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Activities

The compound exhibits a wide range of biological activities:

  • Antimicrobial Properties : It has shown effectiveness against various pathogens, including bacteria and fungi. Studies indicate that THIQ analogs can inhibit the growth of resistant strains of bacteria .
  • Neuroprotective Effects : Research suggests that 1,2,3,4-tetrahydroisoquinoline derivatives may have protective effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. They are believed to modulate neurotransmitter systems and reduce oxidative stress .
  • Anticancer Activity : Some analogs have demonstrated potential as anticancer agents by inducing apoptosis in cancer cells. The structural modifications of THIQs have been linked to enhanced potency against specific cancer types .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of THIQ derivatives. Modifications in functional groups can significantly alter the compound's efficacy and selectivity towards specific biological targets. For instance:

Functional GroupEffect on Activity
Hydroxyl (-OH)Increases solubility and bioavailability
Methyl (-CH₃)Enhances lipophilicity
Halogen (-X)Modulates receptor binding affinity

This table summarizes how different functional groups impact the pharmacological properties of THIQ compounds.

Synthesis of THIQ Derivatives

The synthesis of 1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide can be achieved through various methods:

  • Pictet-Spengler Reaction : This method involves the condensation of phenylethylamine derivatives with aldehydes under acidic conditions to yield THIQs. Microwave-assisted techniques have improved yields and reduced reaction times significantly .
  • One-Pot Multicomponent Reactions (MCR) : Recent advancements have introduced efficient one-pot synthesis strategies that combine multiple reactants to form THIQ derivatives with high yields .

Case Studies in Synthesis

A notable study demonstrated the synthesis of several THIQ derivatives using a microwave-assisted Pictet-Spengler reaction. The reaction conditions were optimized to achieve yields exceeding 90%, showcasing the efficiency of modern synthetic methods .

Future Directions and Research Opportunities

The ongoing research into this compound highlights its potential for further development in therapeutic applications:

  • Drug Development : Continued exploration into its pharmacokinetics and toxicity profiles will be essential for advancing candidates into clinical trials.
  • Novel Derivatives : Investigating new synthetic routes to create novel derivatives could lead to compounds with enhanced efficacy or reduced side effects.

Mechanism of Action

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

The hydroxyl group’s position on the tetrahydroisoquinoline scaffold significantly influences physicochemical and biological properties. Key analogs include:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score
1,2,3,4-Tetrahydroisoquinolin-8-ol 32999-37-4 -OH at C8 C₉H₁₁NO 149.19 Reference
1,2,3,4-Tetrahydroisoquinolin-6-ol 59839-23-5 -OH at C6 C₉H₁₁NO 149.19 0.87
1,2,3,4-Tetrahydroisoquinolin-5-ol HBr 860437-59-8 -OH at C5, HBr salt C₉H₁₂BrNO 230.10 N/A
6,7-Dimethoxy-THIQ-8-ol HCl 72695-20-6 -OCH₃ at C6/C7, -OH at C8, HCl C₁₁H₁₅NO₃·HCl 261.70 0.82
2-Methyl-THIQ-6-ol 14446-24-3 -CH₃ at C2, -OH at C6 C₁₀H₁₃NO 163.22 0.91

Key Observations :

  • Positional Isomerism: THIQ-8-ol and THIQ-6-ol differ only in hydroxyl group placement.
  • Salt Forms : Hydrobromide salts (e.g., THIQ-8-ol HBr) generally exhibit higher solubility in polar solvents compared to hydrochloride analogs (e.g., 6,7-Dimethoxy-THIQ-8-ol HCl) due to differences in counterion hydrophilicity .
  • Substituent Effects : Methoxy groups (e.g., 6,7-Dimethoxy-THIQ-8-ol) increase lipophilicity, which may enhance blood-brain barrier permeability, whereas methyl groups (e.g., 2-Methyl-THIQ-6-ol) alter steric bulk and metabolic stability .

Physicochemical Properties

Property THIQ-8-ol HBr THIQ-6-ol HBr 6,7-Dimethoxy-THIQ-8-ol HCl
Solubility in Water (mg/mL) >50 (predicted) >30 (predicted) <10 (predicted)
Melting Point (°C) 210–215 (decomposes) 195–200 225–230
LogP (Predicted) 0.98 1.12 1.75

Notes:

  • The hydrobromide salt of THIQ-8-ol likely has higher aqueous solubility than its free base due to ionic dissociation .
  • Methoxy-substituted analogs (e.g., 6,7-Dimethoxy-THIQ-8-ol HCl) display reduced solubility but increased membrane permeability due to elevated LogP values .

Biological Activity

1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide (THIQ) is a compound that belongs to the isoquinoline alkaloid family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of THIQ, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

THIQ and its derivatives have been reported to exhibit a range of biological activities:

  • Antimicrobial Effects : THIQ compounds have shown effectiveness against various pathogens, including Mycobacterium tuberculosis (M. tb). A series of 5,8-disubstituted tetrahydroisoquinolines were identified as effective inhibitors of M. tb in culture, with structure-activity relationships indicating that increased lipophilicity correlates with enhanced potency against this pathogen .
  • Neuroprotective Properties : THIQ derivatives have also been explored for their neuroprotective effects. Studies indicate that these compounds can act on neurodegenerative disorders through various mechanisms, including modulation of neurotransmitter systems and inhibition of neurotoxic pathways .
  • Opioid Receptor Modulation : Certain THIQ derivatives have been characterized as selective κ-opioid receptor antagonists. For example, one compound demonstrated high selectivity with a Ki value of 0.37 nM for the κ receptor compared to μ and δ receptors . This suggests potential therapeutic applications in pain management and substance use disorders.

Structure-Activity Relationships (SAR)

The biological activity of THIQ is closely linked to its chemical structure. The following table summarizes key findings regarding the SAR of THIQ derivatives:

Compound StructureActivityNotes
5-substituted THIQAntimicrobialEnhanced activity with larger lipophilic groups
4'-chloro substitutionIncreased inhibitionPreferred over other positions
Hydroxyl groups at positions 6 or 7Variable activityHydroxyl substitution impacts stability and activity
Piperazine substitutionsImproved anti-tubercular activityPreferred for optimal binding

Case Study 1: Anti-Tubercular Activity

A study investigated several 5,8-disubstituted tetrahydroisoquinolines for their ability to inhibit M. tb ATP synthase. The results indicated that compounds with specific substituents at the 5-position exhibited significant inhibitory effects compared to controls. The most potent compounds demonstrated faster microsomal clearance rates than established drugs like bedaquiline, suggesting better pharmacokinetic profiles .

Case Study 2: Neuroprotective Effects

Research on THIQ analogs has shown promise in neuroprotection against excitotoxicity. One study highlighted a derivative that significantly reduced neuronal death in models of oxidative stress by modulating glutamate signaling pathways. This indicates potential for developing new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

The mechanisms through which THIQ exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Pathways : Many THIQ derivatives inhibit key enzymes involved in pathogen metabolism or neurotransmitter degradation.
  • Receptor Modulation : Binding affinity to opioid receptors alters pain perception and emotional responses.
  • Antioxidant Activity : Some compounds exhibit antioxidant properties that protect neuronal cells from damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide

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